molecular formula C44H26O16 B13641325 5-[3-[3,5-bis(3,5-dicarboxyphenyl)phenyl]-5-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid

5-[3-[3,5-bis(3,5-dicarboxyphenyl)phenyl]-5-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid

Cat. No.: B13641325
M. Wt: 810.7 g/mol
InChI Key: BHUDQYZLKAEPJS-UHFFFAOYSA-N
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Description

5-[3-[3,5-bis(3,5-dicarboxyphenyl)phenyl]-5-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid: is a complex organic compound characterized by multiple benzene rings and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-[3,5-bis(3,5-dicarboxyphenyl)phenyl]-5-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:

    Friedel-Crafts Acylation: This reaction involves the acylation of benzene rings using acyl chlorides in the presence of a Lewis acid catalyst such as aluminum chloride.

    Suzuki Coupling: This palladium-catalyzed cross-coupling reaction is used to form carbon-carbon bonds between aryl halides and boronic acids.

    Oxidation Reactions:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality material.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert carboxylic acid groups to alcohols or aldehydes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzene rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

5-[3-[3,5-bis(3,5-dicarboxyphenyl)phenyl]-5-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid has several scientific research applications:

    Materials Science: Used in the development of advanced polymers and materials with unique properties.

    Chemistry: Serves as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of multiple carboxylic acid groups allows it to form strong hydrogen bonds and coordinate with metal ions. These interactions can influence various biochemical and chemical processes, making it a valuable compound for research and development.

Comparison with Similar Compounds

Similar Compounds

    Terephthalic Acid: A simpler compound with two carboxylic acid groups on a benzene ring.

    Trimesic Acid: Contains three carboxylic acid groups on a benzene ring.

    Benzoic Acid: A basic aromatic carboxylic acid with one carboxylic acid group.

Uniqueness

5-[3-[3,5-bis(3,5-dicarboxyphenyl)phenyl]-5-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid is unique due to its complex structure, featuring multiple benzene rings and carboxylic acid groups. This complexity allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C44H26O16

Molecular Weight

810.7 g/mol

IUPAC Name

5-[3-[3,5-bis(3,5-dicarboxyphenyl)phenyl]-5-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C44H26O16/c45-37(46)29-7-25(8-30(15-29)38(47)48)21-1-19(2-22(5-21)26-9-31(39(49)50)16-32(10-26)40(51)52)20-3-23(27-11-33(41(53)54)17-34(12-27)42(55)56)6-24(4-20)28-13-35(43(57)58)18-36(14-28)44(59)60/h1-18H,(H,45,46)(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60)

InChI Key

BHUDQYZLKAEPJS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C3=CC(=CC(=C3)C(=O)O)C(=O)O)C4=CC(=CC(=C4)C5=CC(=CC(=C5)C(=O)O)C(=O)O)C6=CC(=CC(=C6)C(=O)O)C(=O)O

Origin of Product

United States

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